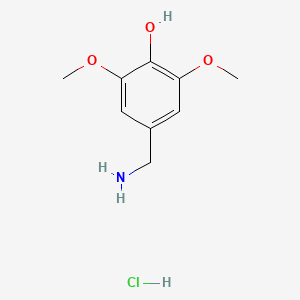

4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

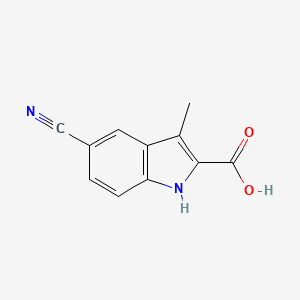

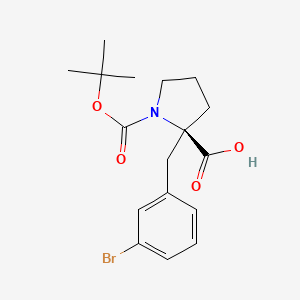

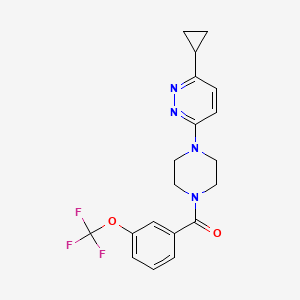

The compound “4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride” is a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to the benzene ring . The “4-(Aminomethyl)” and “2,6-dimethoxy” parts suggest that it has an aminomethyl group and two methoxy groups attached to the phenol ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, aminomethylphenyl compounds can generally be synthesized through various methods, including the reduction of nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid .Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring with a hydroxyl group, an aminomethyl group, and two methoxy groups attached. The exact positions of these groups on the benzene ring would be determined by the numbering in the compound’s name .Chemical Reactions Analysis

Aminomethylphenyl compounds can participate in various chemical reactions. For example, they can react with aldehydes and ketones by an addition-elimination sequence to yield compounds with a carbon-nitrogen double bond .Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

The enzymatic modification of 2,6-dimethoxyphenol, through laccase-mediated oxidation, has been explored to produce compounds with enhanced antioxidant capacity. This approach leverages the ability of laccase to facilitate the dimerization of 2,6-dimethoxyphenol into a product with significantly higher antioxidant activity, potentially offering a bioactive compound with practical applications in health and nutrition sectors (Adelakun et al., 2012).

Luminescent Chelates with Europium (III)

Research into 2,6-bis[N,N-bis(carboxymethyl)aminomethyl]-4-benzoylphenol's interaction with europium(III) has yielded luminescent chelates with unique structural characteristics. These chelates have demonstrated potential in enhancing the sensitized transitions of Eu (III), indicating potential applications in luminescence-based sensors and bioimaging technologies (Latva et al., 1996).

Corrosion Inhibition for Mild Steel

The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, which share structural similarities with 4-(Aminomethyl)-2,6-dimethoxyphenol hydrochloride, has been studied. These compounds exhibit efficient protection against corrosion in acidic environments, suggesting their potential utility in industrial applications where mild steel is at risk of corrosion (Mistry et al., 2011).

Synthesis and Characterization of New Scaffolds

The development of new biologically active scaffolds based on the pyrrolo[2,3-b]pyridine structure, incorporating elements like this compound, highlights the potential for creating novel therapeutic agents. Such research paves the way for the discovery of compounds with significant antimicrobial and pharmacological properties (Sroor, 2019).

Analyzing Selectivity in Biomimetic Self-Assemblies

Studies on the selectivity mechanisms in biomimetic self-assemblies, particularly involving molecularly imprinted polymers (MIPs), have leveraged compounds similar to this compound. Such research underscores the importance of understanding molecular interactions and complex formation, essential for designing highly selective synthetic receptors for applications in sensing and separation technologies (Molinelli et al., 2005).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(aminomethyl)-2,6-dimethoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-12-7-3-6(5-10)4-8(13-2)9(7)11;/h3-4,11H,5,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVZHOXCSLFFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2871152.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2871157.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2871163.png)

![8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871166.png)

![3-Cyclopropyl-5-[(2R,4S)-4-methoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871167.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2871173.png)